molecular formula C16H10N2 B11874669 2-(Pyridin-2-yl)naphthalene-1-carbonitrile CAS No. 918630-60-1

2-(Pyridin-2-yl)naphthalene-1-carbonitrile

Cat. No.: B11874669
CAS No.: 918630-60-1
M. Wt: 230.26 g/mol
InChI Key: RAOAZOCOMQZNHT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)naphthalene-1-carbonitrile is a heteroaromatic compound featuring a naphthalene backbone substituted with a cyano group at the 1-position and a pyridinyl moiety at the 2-position. This structure combines the electron-withdrawing nature of the nitrile group with the π-conjugated system of pyridine and naphthalene, making it a versatile intermediate in organic synthesis and materials science. Its applications span pharmaceuticals, coordination chemistry, and organic electronics, particularly in the design of emitters for organic light-emitting diodes (OLEDs) due to its tunable photophysical properties .

Properties

CAS No.

918630-60-1

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-pyridin-2-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C16H10N2/c17-11-15-13-6-2-1-5-12(13)8-9-14(15)16-7-3-4-10-18-16/h1-10H

InChI Key

RAOAZOCOMQZNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer efficient pathways to construct polycyclic frameworks. A prominent method involves the one-pot condensation of 1-acetylnaphthalene, pyridine-2-carbaldehyde, and ethyl cyanoacetate. In the presence of ammonium acetate and piperidine, this reaction proceeds via Knoevenagel condensation followed by cyclization to yield 2-(pyridin-2-yl)naphthalene-1-carbonitrile . Key advantages include ambient reaction conditions (ethanol, 25°C) and high atom economy.

Optimized Conditions

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol

  • Yield : 78–85%

  • Characterization : IR spectra confirm C≡N stretches at 2219–2220 cm⁻¹, while ¹H NMR resolves pyridyl protons at δ 8.89–7.58 ppm .

A modified approach employs 1,8-diazabicycloundec-7-ene (DBU) as a green catalyst, enhancing reaction rates and yields (up to 91%) under solvent-free conditions . This method avoids toxic solvents and reduces purification steps, making it scalable for industrial applications.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling is pivotal for assembling biaryl systems. For 2-(pyridin-2-yl)naphthalene-1-carbonitrile, a Suzuki-Miyaura reaction between naphthalene-1-carbonitrile-2-boronic acid and 2-bromopyridine has been demonstrated . XantPhos ligand and Pd(dba)₂ precatalyst enable efficient coupling at 106°C in cyclopentyl methyl ether (CPME), achieving 99% conversion in 45 minutes .

Key Parameters

ParameterValue
CatalystPd(dba)₂ (2.5 mol%)
LigandXantPhos (5 mol%)
BaseCs₂CO₃ (1 equiv)
SolventCPME:H₂O (4:1)
Isolated Yield73%

This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Grignard and Organometallic Strategies

Grignard reagents facilitate carbon-carbon bond formation between aromatic systems. Turbo Grignard (iPrMgCl·LiCl) reacts with 2-cyanopyridine to generate a nucleophilic intermediate, which subsequently couples with 1-bromonaphthalene under Ni-catalyzed conditions . This method avoids cryogenic temperatures and achieves 82% yield with minimal byproducts.

Reaction Pathway

  • Grignard Formation :
    2-Cyanopyridine+iPrMgCl\cdotpLiClAr-Mg-Cl\text{2-Cyanopyridine} + \text{iPrMgCl·LiCl} \rightarrow \text{Ar-Mg-Cl}

  • Cross-Coupling :
    Ar-Mg-Cl+1-BromonaphthaleneNi(dppe)Cl₂Product\text{Ar-Mg-Cl} + \text{1-Bromonaphthalene} \xrightarrow{\text{Ni(dppe)Cl₂}} \text{Product}

Annulation and Cyclization Approaches

Divergent annulation of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate constructs the naphthalene core. Piperidinium acetate catalyzes a [4+2] cycloaddition in methanol at 100°C, yielding 82% product . This method is notable for its modularity, allowing substitution pattern variations.

Mechanistic Insights

  • Step 1 : Michael addition of nitroacetate to the enone.

  • Step 2 : Cyclization via intramolecular aldol condensation.

  • Step 3 : Aromatization through nitro group elimination.

Functional Group Interconversion

Phosphorus pentasulfide (P₄S₁₀) converts carbonyl groups to thiones, enabling access to thiocarbonitrile intermediates. Treating 2-(pyridin-2-yl)naphthalene-1-carboxamide with P₄S₁₀ in toluene at reflux affords the target carbonitrile in 89% yield .

Reaction Conditions

  • Reagent : P₄S₁₀ (2 equiv)

  • Solvent : Toluene

  • Time : 1 hour

  • Workup : Filtration and ethanol recrystallization .

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalytic SystemScalability
Multi-Component 78–8525PiperidineHigh
Suzuki-Miyaura 73106Pd(dba)₂/XantPhosModerate
Grignard 8225Ni(dppe)Cl₂Low
Annulation 82100Piperidinium acetateHigh
Thionation 89110P₄S₁₀Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-(Pyridin-2-yl)naphthalene-1-carbonitrile undergoes nucleophilic substitution at the pyridine ring’s chlorine atom (when present) or activated positions. For example:

  • Reaction with n-octyl amine : Two moles of 2-chloropyridine derivatives react with n-octyl amine to form bis-azanediyl nicotinonitriles (e.g., 8a , 8b ). This reaction eliminates NH protons, confirmed by the absence of NH peaks in 1H^1H NMR spectra .

  • Reaction with 1,4-diaminobenzene : Forms bis-nicotinonitrile derivatives (9a , 9b ) via consumption of two moles of 2-chloropyridine derivatives .

Key spectral data :

ProductIR (cm⁻¹)1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
8a No NH absorption8.44–7.33 (Ar-H)161.94 (C=S)
9b 2223 (C≡N)2.45 (s, CH₃)165.04 (C=N)

Thiation and Chlorination

The compound’s carbonyl group reacts with phosphorus pentasulfide (P₄S₁₀) or thiourea to form thioxo derivatives:

  • Thiation : Converts C=O to C=S, producing 2-thioxo-pyridine-3-carbonitrile (7a , 7b ). IR spectra show νC=S at 1233–1238 cm⁻¹, and 1H^1H NMR reveals NH protons at δ 8.42–8.88 ppm .

  • Chlorination : Replaces hydroxyl or thiol groups with chlorine using POCl₃ or other chlorinating agents .

Reaction conditions :

  • Thiation: Reflux in dry toluene for 1 h with P₄S₁₀ .

  • Chlorination: Ethanol medium with thiourea at 4 h reflux .

Cyclization with Hydrazine Derivatives

Reaction with hydrazine hydrate yields hydrazinyl derivatives (11a , 11b ), which further cyclize with electrophiles:

  • With acetic acid : Forms triazolopyridines (12a , 12b ) via -triazolo ring formation .

  • With benzyl acetoacetate : Produces pyrazolyl nicotinonitriles (13a , 13b ) .

Example cyclization product :

CompoundStructureIC₅₀ (nM) against NCI-H460
14a Triazolopyridine derivative25 ± 2.6

Multicomponent Syntheses

The compound participates in one-pot syntheses with aldehydes and ketones:

  • With 4-chlorobenzaldehyde and ethyl cyanoacetate : Forms 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4a ) in ethanol using ammonium acetate and piperidine .

Spectral confirmation :

  • IR: νC≡N at 2219–2220 cm⁻¹, νC=O at 1649–1655 cm⁻¹ .

  • 1H^1H NMR: NH protons at δ 12.92–13.08 ppm (disappear with D₂O) .

Antiproliferative Activity Correlations

Derivatives exhibit significant anticancer potential:

  • Compound 14a : Most potent against large-cell lung cancer (NCI-H460, IC₅₀ = 25 ± 2.6 nM) .

  • Structure–activity relationship : Thiophene and naphthalene substitutions enhance cytotoxicity .

Scientific Research Applications

2-(Pyridin-2-yl)-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyano-substituted aromatic systems. Below is a comparative analysis with structurally related compounds, focusing on synthesis, electronic properties, and applications.

Compound Key Substituents Synthesis Yield Key Properties Applications
2-(Pyridin-2-yl)naphthalene-1-carbonitrile 1-CN, 2-pyridinyl Not reported High electron affinity, strong fluorescence, HLCT (hybridized local and charge-transfer) properties OLED emitters, coordination ligands
4-(2-(5-Bromothiophen-2-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)-naphthalene-1-carbonitrile (BTPINCN) 1-CN, phenanthroimidazole, bromothiophene 65–70% Enhanced charge transport, red-shifted emission Non-doped OLEDs
(2-(Pyridin-2-yl)ethyl)urea Ethylurea, pyridinyl 98% Hydrogen-bonding capacity, moderate polarity Pharmaceutical intermediates
1-Nitronaphthalene 1-NO₂ Not reported Strong electron-withdrawing, mutagenic potential Explosives, dye synthesis

Key Findings:

Electronic Properties: The cyano group in 2-(Pyridin-2-yl)naphthalene-1-carbonitrile enhances electron-deficient character compared to nitro-substituted analogues like 1-nitronaphthalene. This property is critical for charge transport in OLEDs . Bromothiophene-containing derivatives (e.g., BTPINCN) exhibit red-shifted emission due to extended π-conjugation, whereas the pyridinyl-naphthalene system offers balanced hole and electron transport .

Synthesis Efficiency :

  • Urea derivatives like (2-(pyridin-2-yl)ethyl)urea achieve near-quantitative yields (98%) via straightforward condensation reactions . In contrast, brominated phenanthroimidazole derivatives (e.g., BTPINCN) require multistep synthesis with moderate yields (65–70%) .

Applications :

  • OLEDs : 2-(Pyridin-2-yl)naphthalene-1-carbonitrile derivatives outperform carbazole-based analogues (e.g., TPNCN-Cz) in luminance efficiency due to superior HLCT characteristics .
  • Coordination Chemistry : The pyridinyl group facilitates metal coordination, a feature absent in nitro- or urea-substituted analogues .

Research Insights and Limitations

  • Structural Analysis : Crystallographic studies of related compounds (e.g., BTPINCN) rely on tools like SHELX for refinement, though challenges persist in resolving π-stacking interactions in highly conjugated systems .

Biological Activity

2-(Pyridin-2-yl)naphthalene-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a pyridine ring attached to a naphthalene structure with a nitrile group, which contributes to its unique reactivity and biological properties. The nitrile group enhances the compound's ability to interact with various biological targets.

The biological activity of 2-(Pyridin-2-yl)naphthalene-1-carbonitrile is primarily attributed to its ability to bind non-covalently to specific molecular targets, such as enzymes and receptors. This binding can lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by blocking substrate access at the active site.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(Pyridin-2-yl)naphthalene-1-carbonitrile. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, including lung and colon cancer. The IC50 values for these compounds indicate significant antiproliferative activity, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Notably, some derivatives exhibited selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile.

Case Studies and Research Findings

StudyFindingsIC50 Values
Akhtar et al. (2022)Synthesized novel derivatives showing significant anti-inflammatory activity71.11 μg/mL (compared to diclofenac)
Sivaramakarthikeyan et al. (2021)Evaluated anti-inflammatory activity using carrageenan-induced edema modelEdema inhibition percentages up to 71%
ResearchGate Publication (2020)Investigated cytotoxic effects against NCIH 460 and RKOP 27 cell linesMost effective derivative IC50 = 25 ± 2.6 μM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyridine and naphthalene moieties significantly influence biological activity. Functional groups such as -OMe and -OH enhance antiproliferative effects, while bulky substituents may reduce efficacy.

Q & A

Basic: What are the most effective synthetic routes for 2-(Pyridin-2-yl)naphthalene-1-carbonitrile, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, coupling pyridinyl derivatives with naphthalene precursors (e.g., naphthols or naphthalenecarbonitriles) under palladium catalysis or via Ullmann-type reactions. Key optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for C–N bond formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the nitrile-functionalized product.

Basic: What spectroscopic techniques are critical for characterizing 2-(Pyridin-2-yl)naphthalene-1-carbonitrile?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and nitrile group presence (δ ~110–120 ppm for CN).
  • IR Spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0954 for C₁₆H₉N₂).
  • X-ray Diffraction : Single-crystal XRD resolves spatial arrangement, particularly π-stacking between pyridyl and naphthalene moieties .

Advanced: How can crystallographic data resolve contradictions in proposed molecular geometries derived from spectroscopic data?

Answer:
Discrepancies between predicted (e.g., DFT-optimized) and observed geometries often arise from dynamic effects (e.g., torsional flexibility). Solutions include:

  • SHELX refinement : Use SHELXL for high-resolution crystal data to model bond angles/lengths accurately .
  • Twinned crystals : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .
  • Validation tools : Cross-check with CCDC databases to identify outliers in bond distances (e.g., C–N vs. C≡N bond lengths).

Advanced: What mechanistic insights explain the compound’s reactivity in metal coordination complexes?

Answer:
The pyridinyl nitrogen and nitrile group act as dual Lewis basic sites, enabling chelation with transition metals (e.g., Co²⁺, Zn²⁺). Key findings:

  • Coordination modes : Pyridinyl-N binds preferentially, while nitrile participates in weaker axial interactions .
  • Solvent effects : Non-coordinating solvents (e.g., MeOH) favor monodentate binding; coordinating solvents (e.g., THF) may displace nitrile .
  • Spectroscopic tracking : UV-Vis (d-d transitions) and EPR (for paramagnetic metals) monitor complexation efficiency .

Advanced: How should researchers address air/moisture sensitivity during synthesis of intermediates leading to 2-(Pyridin-2-yl)naphthalene-1-carbonitrile?

Answer:
Critical steps involve handling hygroscopic or oxidizable precursors (e.g., Grignard reagents, boronic acids):

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
  • Drying agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of nitrile groups .
  • Storage : Store intermediates under argon at –20°C, with stabilizers like BHT for radical-prone species .

Advanced: What computational methods are recommended to predict the compound’s electronic properties for optoelectronic applications?

Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (predicted ~3.2 eV for π-conjugated systems) .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values (e.g., 320–350 nm) .
  • Molecular dynamics : Assess thermal stability by simulating decomposition pathways at elevated temperatures.

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